molecular formula C9H8Br2O2 B6308567 2,2-Dibromo-1-(4-methoxyphenyl)ethanone CAS No. 13664-92-1

2,2-Dibromo-1-(4-methoxyphenyl)ethanone

Cat. No.: B6308567
CAS No.: 13664-92-1
M. Wt: 307.97 g/mol
InChI Key: WZCPFTTUVDBPOG-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9Br2O2 It is a brominated derivative of acetophenone, where the bromine atoms are attached to the alpha carbon of the carbonyl group, and a methoxy group is attached to the para position of the phenyl ring

Safety and Hazards

This compound is considered hazardous. It can cause eye and skin burns and may cause respiratory difficulty and coughing . It is advised to handle this compound with appropriate protective equipment and to seek medical attention immediately in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(4-methoxyphenyl)ethanone (also known as p-methoxyacetophenone). The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature. The product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atoms.

    Reduction: 1-(4-methoxyphenyl)ethanol.

    Elimination: Alkenes such as 1-(4-methoxyphenyl)ethene.

Scientific Research Applications

2,2-Dibromo-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-methoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the alpha carbon highly electrophilic, facilitating nucleophilic attack. The carbonyl group can participate in various reactions, including reduction and condensation. The methoxy group on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of a methoxy group on the phenyl ring.

    2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group on the phenyl ring.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains only one bromine atom on the alpha carbon.

Uniqueness

2,2-Dibromo-1-(4-methoxyphenyl)ethanone is unique due to the presence of two bromine atoms on the alpha carbon and a methoxy group on the phenyl ring

Properties

IUPAC Name

2,2-dibromo-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPFTTUVDBPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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